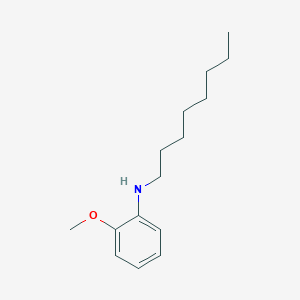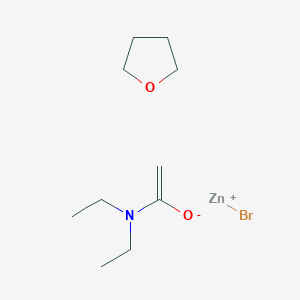
(6S)-6,10-dimethylundec-9-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-6,10-dimethylundec-9-en-4-ol is an organic compound with a complex structure that includes multiple functional groups This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6,10-dimethylundec-9-en-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Carbon Skeleton: This involves the construction of the undecane backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Functional Groups: Functional groups such as the hydroxyl group and the double bond are introduced using specific reagents and conditions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the double bond can be formed through elimination reactions.
Stereochemical Control: Ensuring the correct stereochemistry at the 6th position is crucial. This can be achieved using chiral catalysts or starting materials that impart the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6S)-6,10-dimethylundec-9-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride) can be employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond results in a fully saturated hydrocarbon.
科学的研究の応用
(6S)-6,10-dimethylundec-9-en-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which (6S)-6,10-dimethylundec-9-en-4-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
(6S)-6,10-dimethylundec-9-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
(6S)-5,6,7,8-tetrahydrofolic acid: Shares the (6S) stereochemistry but has a different functional group arrangement.
Uniqueness
(6S)-6,10-dimethylundec-9-en-4-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
402489-01-4 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
(6S)-6,10-dimethylundec-9-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h8,12-14H,5-7,9-10H2,1-4H3/t12-,13?/m0/s1 |
InChIキー |
FXYWMUVGDPTSCK-UEWDXFNNSA-N |
異性体SMILES |
CCCC(C[C@@H](C)CCC=C(C)C)O |
正規SMILES |
CCCC(CC(C)CCC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
